molecular formula C20H26N2O4 B2821183 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide CAS No. 954676-71-2

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide

Cat. No.: B2821183
CAS No.: 954676-71-2
M. Wt: 358.438
InChI Key: CUWFYAUBKJPBCB-UHFFFAOYSA-N
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Description

“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide” is a complex organic compound. The benzo[d][1,3]dioxol-5-yl group is a common motif in organic chemistry and is found in many bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol . Another strategy involved Pd-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques, including multinuclear NMR, IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of chalcones with phenyl hydrazine was used to synthesize benzo[d][1,3]dioxole gathered pyrazole derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, IR spectroscopy was used to determine the vibrational frequencies of the molecules . NMR spectroscopy provided information about the chemical environment of the atoms in the molecule .

Scientific Research Applications

Photooxidation of Lactams and Amides

The compound has been explored in the context of photooxidation reactions. A study discussed the irradiation of oxygen-saturated solutions of similar compounds in t-BuOH, leading to the formation of corresponding imides. This reaction, applicable to various lactams and amides, highlights the compound's potential involvement in photochemical transformations (Gramain et al., 1979).

Synthesis and Biological Evaluation as Hybrid Anticonvulsants

The compound's derivatives have been synthesized as potential hybrid anticonvulsant agents, combining chemical fragments of known antiepileptic drugs. These derivatives underwent extensive pharmacological screening, showcasing a broad spectrum of activity across preclinical seizure models. This indicates the compound's relevance in the development of new therapeutic agents for epilepsy (Kamiński et al., 2015).

Sigma Receptor Ligands

N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines, closely related to the given compound, have been studied for their sigma receptor binding properties. These studies revealed a series of compounds with high affinity and selectivity for sigma receptors, making them valuable tools for studying sigma receptors and potentially for therapeutic applications (de Costa et al., 1990).

Future Directions

The design and synthesis of novel compounds with the benzo[d][1,3]dioxol-5-yl motif is an active area of research due to their wide range of biological activities. Future work could involve the design of more potent drugs using structural activity relationship and motif study of QSAR .

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c23-19(8-14-4-2-1-3-5-14)21-11-15-9-20(24)22(12-15)16-6-7-17-18(10-16)26-13-25-17/h6-7,10,14-15H,1-5,8-9,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWFYAUBKJPBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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